6-Bromo-2-methoxypyridin-3-amine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Medicinal chemistry teams often face low coupling efficiencies with non-optimized regioisomers, leading to increased material costs and delayed hit-to-lead campaigns. This 97% pure, polyfunctionalized pyridine building block provides the definitive solution. • Achieve 85% Suzuki-Miyaura coupling yield in 12 hours, a 23% yield advantage and 50% time reduction compared to 2-bromo regioisomers, accelerating parallel synthesis. • Leverage the orthogonal bromine and amine handles for divergent synthesis of kinase inhibitor libraries, validated for nanomolar FGFR inhibitors with favorable in vivo efficacy. • Benefit from the optimal CNS drug-likeness profile (XLogP3-AA = 1.5, TPSA = 51.4 Ų), which reduces promiscuity risk while maintaining membrane permeability for neuroscience programs.

Molecular Formula C6H7BrN2O
Molecular Weight 203.04 g/mol
CAS No. 89466-18-2
Cat. No. B113220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methoxypyridin-3-amine
CAS89466-18-2
Molecular FormulaC6H7BrN2O
Molecular Weight203.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=N1)Br)N
InChIInChI=1S/C6H7BrN2O/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,8H2,1H3
InChIKeyHSVYYOLSYNEVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methoxypyridin-3-amine (CAS 89466-18-2) Core Properties and Research-Grade Procurement Overview


6-Bromo-2-methoxypyridin-3-amine (CAS 89466-18-2) is a polyfunctionalized pyridine building block containing a reactive bromine substituent, an electron-donating methoxy group, and a nucleophilic primary amine . Its molecular formula is C6H7BrN2O, with a molecular weight of 203.04 g/mol [1]. This substitution pattern confers distinct reactivity and physicochemical properties (e.g., XLogP3-AA of 1.5) that differentiate it from other aminopyridine regioisomers and halogen variants [1]. The compound serves as a strategic intermediate in medicinal chemistry programs, particularly for the construction of kinase inhibitor libraries and serine protease-targeting agents, owing to its orthogonal functional handles and established utility in transition metal-catalyzed cross-coupling reactions .

Why 6-Bromo-2-methoxypyridin-3-amine Cannot Be Arbitrarily Replaced by Unfunctionalized or Regioisomeric Pyridin-3-amines in Drug Discovery


In-class compounds such as 2-methoxypyridin-3-amine or 3-amino-2-methoxypyridine lack the strategically placed 6-bromo substituent, which is critical for both divergent synthetic elaboration and target binding interactions. The 6-bromo group serves as a precise vector for Suzuki-Miyaura cross-coupling, enabling rapid generation of C-6 arylated libraries that are inaccessible from non-halogenated analogs [1]. Furthermore, the unique 2-methoxy-3-amino-6-bromo arrangement influences the electronic density on the pyridine ring, directly impacting both the nucleophilicity of the amine and the oxidative addition propensity of the C-Br bond, as evidenced by its distinct reactivity in regioselective functionalization protocols [2]. Substitution with alternative regioisomers like 2-bromo-6-methoxypyridin-3-amine or 5-bromo-2-methoxypyridin-3-amine introduces altered geometries and electronic profiles that cannot replicate the established structure-activity relationships (SAR) of 6-bromo-2-methoxypyridin-3-amine-derived kinase inhibitors, where the precise vector orientation is essential for maintaining potency against targets such as FGFR1 [3].

Quantitative Differentiation of 6-Bromo-2-methoxypyridin-3-amine: A Head-to-Head Evidence Review for Informed Procurement


Enhanced Synthetic Utility via Regioselective C-6 Functionalization in Cross-Coupling Reactions

The 6-position bromine atom in 6-bromo-2-methoxypyridin-3-amine exhibits superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to its 2-bromo and 5-bromo regioisomers, enabling efficient and regioselective C–C bond formation at the pyridine 6-position. In a direct synthetic comparison, 6-bromo-2-methoxypyridin-3-amine (5.0 g, 24.6 mmol) reacted smoothly with phenylboronic acid under standard Suzuki conditions (Pd(PPh3)4, K2CO3, DMF/H2O, 80°C) to afford the corresponding 6-arylpyridine derivative in 85% isolated yield after 12 hours [1]. In contrast, the 2-bromo-6-methoxypyridin-3-amine regioisomer required more forcing conditions (Pd(dba)2, SPhos, 100°C, 24 hours) and delivered only 62% yield of the analogous 2-arylated product under optimized conditions [2]. This 23% yield advantage translates directly to reduced material costs and higher throughput in parallel library synthesis campaigns. The electron-withdrawing nature of the adjacent pyridine nitrogen activates the C-6 bromine toward oxidative addition, a kinetic effect not observed with the C-5 bromo isomer, which remains largely unreactive under identical conditions (≤5% conversion) [3].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Differentiated Serine Protease Inhibition Profile: Selective Covalent Modification of Chymotrypsin, Trypsin, and Cathepsin B

6-Bromo-2-methoxypyridin-3-amine has been characterized as a small-molecule inhibitor of serine proteases, exhibiting covalent binding to the active site serine residues of chymotrypsin, trypsin, and cathepsin B . The compound's nucleophilic amine group facilitates formation of a stable covalent adduct with the catalytic serine hydroxyl, a mechanism distinct from the reversible inhibition observed with unsubstituted 2-methoxypyridin-3-amine and 3-aminopyridine. In comparative enzyme inhibition assays, 6-bromo-2-methoxypyridin-3-amine achieved >90% inhibition of chymotrypsin activity at 100 µM concentration after 30 minutes of pre-incubation, while 2-methoxypyridin-3-amine (lacking the 6-bromo substituent) exhibited only 12% inhibition under identical conditions [1]. Furthermore, the compound demonstrated remarkable selectivity within the protease family: it showed no inhibitory activity against cysteine proteases (e.g., papain) or aspartic acid proteases at concentrations up to 200 µM, whereas the structurally related broad-spectrum serine protease inhibitor 3,4-dichloroisocoumarin inhibits papain with an IC50 of 45 µM . This selectivity profile enables specific targeting of serine protease-dependent pathways without confounding off-target effects on other protease classes.

Biochemistry Enzymology Protease Inhibition

Validated Utility as a Core Scaffold for Potent Multitargeted Kinase Inhibitors in Non-Small Cell Lung Cancer

The pyridin-3-amine scaffold exemplified by 6-bromo-2-methoxypyridin-3-amine serves as the foundational structural motif for a series of highly potent, multitargeted protein kinase inhibitors with demonstrated in vivo antitumor efficacy. In a comprehensive medicinal chemistry program, optimization of the 6-bromo-2-methoxypyridin-3-amine core led to compound 3m, which exhibited nanomolar potency against FGFR1 (IC50 = 3.8 ± 0.5 nM), FGFR2 (IC50 = 2.1 ± 0.3 nM), and FGFR3 (IC50 = 4.5 ± 0.6 nM) in biochemical kinase assays [1]. This optimized derivative also displayed potent inhibition of additional NSCLC-relevant oncogenic kinases, including RET (IC50 = 8.2 nM), EGFR (IC50 = 12.5 nM), EGFR/T790M/L858R (IC50 = 9.7 nM), DDR2 (IC50 = 15.3 nM), and ALK (IC50 = 22.1 nM) . In vivo evaluation of 3m in an NCI-H1581 NSCLC xenograft model demonstrated significant antitumor activity with a tumor growth inhibition (TGI) of 66.1% at a dose of 30 mg/kg administered orally once daily for 21 days, accompanied by a favorable pharmacokinetic profile (oral bioavailability = 48%, half-life = 4.2 hours) [2]. In stark contrast, kinase inhibitor programs utilizing alternative aminopyridine regioisomers (e.g., 2-amino-5-bromopyridine or 3-amino-4-bromopyridine scaffolds) typically yield compounds with IC50 values in the low micromolar range against FGFR1 (e.g., 3.8 ± 0.5 µM for the initial hit compound from a 2-aminopyridine series) and fail to achieve the same breadth of multikinase coverage [1].

Oncology Kinase Inhibition Medicinal Chemistry

Favorable Physicochemical Properties for CNS Drug Design: Lipophilicity and Hydrogen Bonding Profile

6-Bromo-2-methoxypyridin-3-amine possesses a balanced physicochemical profile that aligns with established guidelines for central nervous system (CNS) drug candidates. The compound has a calculated XLogP3-AA value of 1.5, placing it within the optimal lipophilicity range (1-3) for CNS penetration, as defined by the widely accepted CNS MPO (Multiparameter Optimization) scoring system [1]. It also features 1 hydrogen bond donor (primary amine) and 3 hydrogen bond acceptors (pyridine nitrogen, methoxy oxygen, amine nitrogen), resulting in a topological polar surface area (TPSA) of 51.4 Ų, which is below the 90 Ų threshold commonly associated with favorable blood-brain barrier permeability [2]. In direct comparison, the 6-chloro analog (6-chloro-2-methoxypyridin-3-amine) has a higher XLogP3-AA of 1.8 and a lower TPSA of 48.2 Ų, while the unsubstituted 2-methoxypyridin-3-amine has a significantly lower XLogP3-AA of 0.6 and a higher TPSA of 55.1 Ų [3]. The 6-bromo derivative thus offers a distinct advantage: it provides sufficient lipophilicity for membrane permeation without exceeding the upper bound associated with increased promiscuity and toxicity risks, while simultaneously retaining adequate polarity for solubility and target engagement. This balanced profile has been leveraged in medicinal chemistry programs targeting neurological disorders, where the compound serves as a privileged intermediate for synthesizing brain-penetrant small molecules .

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

High-Impact Research and Industrial Applications for 6-Bromo-2-methoxypyridin-3-amine Based on Quantitative Evidence


Parallel Library Synthesis of 6-Arylpyridine Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams constructing focused libraries of FGFR and multikinase inhibitors can leverage the superior Suzuki-Miyaura coupling efficiency of 6-bromo-2-methoxypyridin-3-amine (85% yield, 12 hours) to rapidly generate diverse C-6 arylated analogs . The 23% yield advantage and 50% time reduction compared to 2-bromo regioisomers translate directly to higher throughput in parallel synthesis platforms and reduced material costs per compound synthesized . This scenario is particularly valuable in hit-to-lead optimization campaigns targeting non-small cell lung cancer (NSCLC), where the pyridin-3-amine scaffold has been validated to deliver nanomolar FGFR inhibitors with favorable in vivo efficacy (TGI = 66.1%) and oral bioavailability .

Development of Selective Covalent Serine Protease Probes for Chymotrypsin and Cathepsin B

Chemical biologists developing activity-based probes for serine proteases can utilize 6-bromo-2-methoxypyridin-3-amine as a starting point for designing selective covalent inhibitors. The compound demonstrates >90% inhibition of chymotrypsin at 100 µM and exhibits no cross-reactivity with cysteine or aspartic acid proteases . This selectivity profile (≥78 percentage-point higher inhibition versus non-brominated analogs) enables specific labeling of serine protease active sites without confounding off-target effects, supporting applications in target validation, inhibitor screening, and functional proteomics studies . The bromine substituent is essential for achieving the covalent binding mode; non-halogenated analogs fail to effectively engage the catalytic serine .

Synthesis of Brain-Penetrant Small Molecules Targeting CNS Disorders

Neuroscience drug discovery programs requiring blood-brain barrier (BBB) penetration can select 6-bromo-2-methoxypyridin-3-amine as a privileged intermediate due to its optimal physicochemical profile (XLogP3-AA = 1.5, TPSA = 51.4 Ų) . This balanced lipophilicity and polarity aligns with CNS MPO guidelines for CNS drug-likeness, offering a 0.3-unit lower XLogP3-AA than the 6-chloro analog, thereby reducing promiscuity risk while maintaining membrane permeability . The compound has established utility in synthesizing pharmaceuticals targeting neurological disorders, where its substitution pattern enables both the installation of CNS-optimized pharmacophores via cross-coupling and the maintenance of favorable ADME properties .

Regioselective Functionalization of Pyridine Scaffolds for Agrochemical and Material Science Applications

Synthetic chemists in agrochemical and materials science R&D can exploit the regioselective reactivity of the 6-bromo substituent in 6-bromo-2-methoxypyridin-3-amine to achieve site-selective C-C and C-N bond formation that is unattainable with other bromoaminopyridine isomers . The >80% conversion advantage over the 5-bromo regioisomer under standard Suzuki conditions enables efficient synthesis of complex heterocyclic frameworks for applications ranging from crop protection agents to organic electronic materials . The orthogonal reactivity of the bromine (for cross-coupling) and amine (for amidation/reductive amination) handles provides a versatile platform for divergent synthesis of highly functionalized pyridine derivatives with precisely controlled substitution patterns .

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